N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 235.25 g/mol. The compound is classified as an organic amide and is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates targeting various diseases, including cancer .
The synthesis of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide generally involves several key steps:
In industrial settings, these methods are optimized for scale and efficiency. High-pressure reactors for hydrogenation and continuous flow systems for acetylation are commonly employed to maximize yield and purity while minimizing reaction times .
The molecular structure of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can be described using its InChI code and SMILES notation:
1S/C13H14FNO2/c1-9(14)10-5-4-6(15)12(10)11(17)13(16)8(2)3/h4-5H,1-3H3,(H,15,16)
CC(=O)NC1=C2\C(=O)CCC\C2=C(C)/C(F)=C\1
The compound features a tetrahydronaphthalene core with a fluorine atom at the 3-position and an acetamide group at the nitrogen position. The carbonyl group contributes to its reactivity and potential biological activity .
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example:
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide exhibits its biological effects primarily through inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription processes.
The mechanism involves binding to the active site of DNA topoisomerase I:
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide finds applications across various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4